

1,3-Distearoyl-2-chloropropanediol as a food contaminant marker

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Compound of Interest

Compound Name: 1,3-Distearoyl-2-chloropropanediol

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An In-depth Technical Guide on **1,3-Distearoyl-2-chloropropanediol** as a Food Contaminant Marker

Introduction

1,3-Distearoyl-2-chloropropanediol is a specific diester of 2-monochloropropane-1,3-diol (2-MCPD). It belongs to a group of process contaminants known as MCPD fatty acid esters, which are formed in certain foods, particularly during the high-temperature refining of edible oils and fats.[1][2] These compounds are of significant concern for food safety due to their potential health risks.[3] While 3-MCPD and its esters have been extensively studied, 2-MCPD esters like **1,3-distearoyl-2-chloropropanediol** are also important markers for assessing the presence of these contaminants. This guide provides a comprehensive overview of **1,3-distearoyl-2-chloropropanediol**, its formation, toxicological significance, regulatory status, and the analytical methodologies used for its detection.

Chemical and Physical Properties

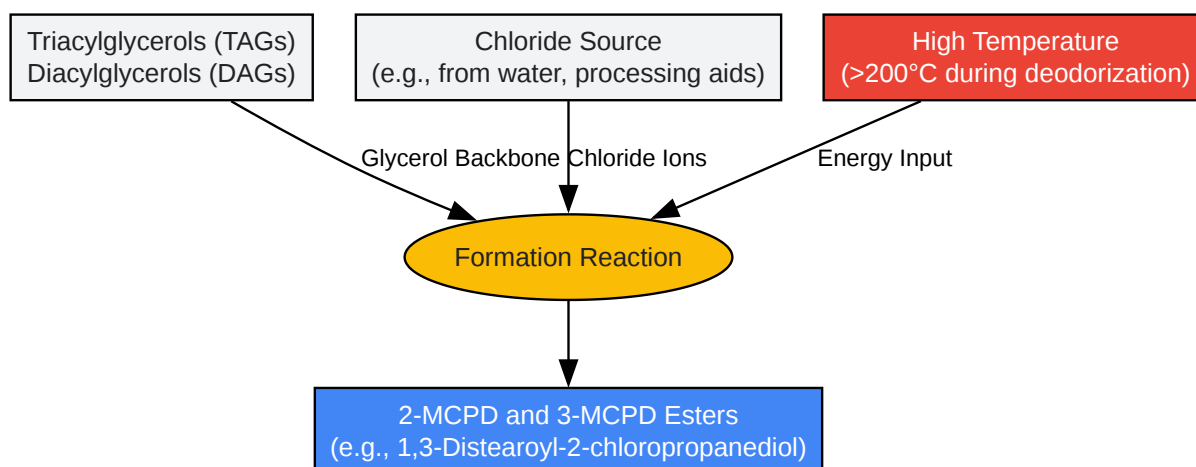
1,3-Distearoyl-2-chloropropanediol is a lipid composed of a 2-chloropropanediol backbone with two stearic acid chains attached at the sn-1 and sn-3 positions.[4] Its chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₃₉ H ₇₅ ClO ₄	[5][6]
Molecular Weight	643.46 g/mol	[7][8]
IUPAC Name	(2-chloro-3-octadecanoyloxypropyl) octadecanoate	[5][7]
CAS Number	26787-56-4	[4][6]
Appearance	Solid	[6]
Melting Point	51-53°C	[9]
Boiling Point	671.7 ± 35.0 °C (Predicted)	[9]
Density	0.931 ± 0.06 g/cm ³ (Predicted)	[9]
Solubility	Chloroform (Slightly), Hexanes (Slightly)	[9]
Storage Temperature	-20°C	[4][9]

Formation in Foods

MCPD esters, including 2-MCPD and 3-MCPD esters, are not present in raw materials but are formed during food processing. The primary formation pathway occurs during the deodorization step of refining edible oils, where fats and oils are heated to high temperatures (above 200°C) with steam to remove undesirable flavors and odors.[1][10]

The key precursors for the formation of 2-MCPD and 3-MCPD esters are the glycerol backbone of lipids (such as triacylglycerols, diacylglycerols, and monoacylglycerols) and the presence of chlorinated compounds.[1] Chloride ions can react with the glycerol structure at high temperatures, leading to the formation of these chlorinated esters.[1] Palm oil, being naturally rich in diacylglycerols, has been found to contain the highest levels of these contaminants.[2][11]



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Figure 1. Formation pathway of MCPD esters during oil refining.

Toxicology and Health Concerns

Once ingested, MCPD esters are believed to be significantly hydrolyzed in the digestive tract, releasing free 2-MCPD and 3-MCPD, making the esterified forms bioavailable.[1][3] The toxicology of 3-MCPD is well-documented; it is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to cause adverse effects on the kidneys and male reproductive organs in animal studies.[3]

Less toxicological information is available for 2-MCPD and its esters.[12] Due to this lack of sufficient data, the European Food Safety Authority (EFSA) has not been able to establish a Tolerable Daily Intake (TDI) for 2-MCPD.[12] However, regulatory bodies often consider the total exposure to all MCPD forms.

Compound Group	TDI (Tolerable Daily Intake)	Organization	Key Toxicological Findings (from animal studies)
3-MCPD and 3-MCPD Esters	2 µg/kg body weight per day	EFSA (2018)	Nephrotoxicity, adverse effects on male reproductive organs. [3] [11] [12]
3-MCPD and 3-MCPD Esters	4 µg/kg body weight per day	JECFA (2016)	Methodological differences in risk assessment compared to EFSA. [12]
2-MCPD and 2-MCPD Esters	Not established	EFSA	Insufficient toxicological data for a full risk characterization. [12]
Glycidol and Glycidyl Esters	MoE of 25,000 or higher considered of low health concern	EFSA (2016)	Genotoxic and carcinogenic. [11]

Regulatory Framework

Regulatory limits primarily focus on 3-MCPD, its fatty acid esters, and glycidyl esters (GE). These are often expressed as the sum of the compounds, calculated as free 3-MCPD. While specific maximum levels for 2-MCPD esters are generally not set, monitoring their presence is crucial for a complete risk assessment.

Food Category	Contaminant	Maximum Level (µg/kg)	Regulation Reference
Vegetable oils and fats (specific types like coconut, maize, rapeseed, etc.)	Sum of 3-MCPD and 3-MCPD fatty acid esters	1,250	(EU) 2020/1322[12] [13]
Other vegetable oils, fish oils, and oils from other marine organisms	Sum of 3-MCPD and 3-MCPD fatty acid esters	2,500	(EU) 2020/1322[12] [13]
Vegetable oils and fats for infant food production	Sum of 3-MCPD and 3-MCPD fatty acid esters	750	(EU) 2020/1322[13]
Infant formulae, follow-on formulae (powder)	Sum of 3-MCPD and 3-MCPD fatty acid esters	80 (effective Jan 1, 2025)	(EU) 2024/1003[14] [15]
Infant formulae, follow-on formulae (liquid)	Sum of 3-MCPD and 3-MCPD fatty acid esters	12 (effective Jan 1, 2025)	(EU) 2024/1003[14] [15]
Vegetable oils and fats	Glycidyl fatty acid esters (as glycidol)	1,000	(EU) 2018/290[13]

Analytical Methodologies

The analysis of MCPD esters is complex. The two main approaches are indirect and direct methods. **1,3-Distearoyl-2-chloropropanediol**, particularly its deuterated form (1,3-Distearoyl-2-chloro-propanediol-d5), is often used as an internal standard in these methods for the accurate quantification of 2-MCPD esters.[16]

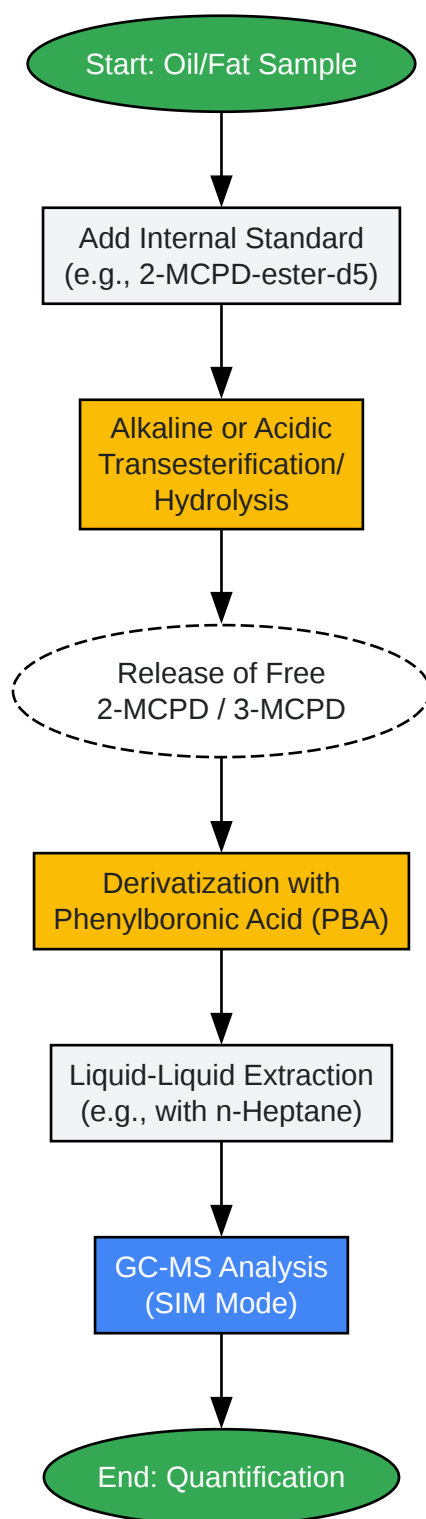
Indirect Analytical Methods

Indirect methods are the most common and are the basis for official methods like AOCS Cd 29a/b/c-13 and DGF C-VI 18 (10).[10][17] These methods involve the conversion of the fatty

acid esters to the free form (2-MCPD or 3-MCPD), which is then derivatized and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Protocol Steps (Based on Acid Transesterification):

- **Sample Preparation:** An oil or fat sample (approx. 100 mg) is weighed. A deuterated internal standard, such as **rac-1,3-Distearoyl-2-chloropropanediol-d5**, is added for quantification. [\[16\]](#)[\[18\]](#)
- **Extraction:** The esters are extracted from the food matrix using solvents like a mixture of petroleum ether, iso-hexane, and acetone, sometimes employing pressurized liquid extraction (PLE). [\[16\]](#)
- **Hydrolysis/Transesterification:** The ester bonds are cleaved to release the free chloropropanols. This is achieved through either:
 - **Alkaline Transesterification:** Using a sodium methoxide solution. This is a rapid method but requires careful control of reaction time and temperature. [\[17\]](#)[\[19\]](#)
 - **Acid Transesterification:** Using an acidic solution (e.g., sulfuric acid in methanol). This method is generally slower. [\[16\]](#)
- **Derivatization:** The released 2-MCPD and 3-MCPD, which are polar and not volatile enough for GC analysis, are derivatized. Phenylboronic acid (PBA) is commonly used, which reacts with the diol structure to form a more volatile and stable cyclic derivative. [\[20\]](#)[\[21\]](#)
- **GC-MS Analysis:** The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity. [\[18\]](#)[\[22\]](#)
Quantification is performed by comparing the peak area of the analyte to that of the internal standard. [\[18\]](#)



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Figure 2. Workflow for indirect analysis of MCPD esters via GC-MS.

Direct Analytical Methods

Direct methods aim to analyze the intact MCPD esters without the hydrolysis step. These typically employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocol Steps:

- **Sample Preparation:** The oil sample is dissolved in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[\[23\]](#)
- **Cleanup:** The sample is purified using solid-phase extraction (SPE) cartridges (e.g., C18 and silica) to remove interfering compounds like triacylglycerols.[\[23\]](#)[\[24\]](#)
- **LC-MS/MS Analysis:** The purified extract is analyzed by LC-MS/MS. This allows for the separation and quantification of individual monoesters and diesters.[\[23\]](#)

Method Type	Principle	Advantages	Disadvantages
Indirect (GC-MS)	Hydrolysis of esters to free MCPD, followed by derivatization and analysis.	Well-established, basis for official methods, high sensitivity. [10]	Labor-intensive, time-consuming (can take up to 16 hours), potential for analyte conversion during hydrolysis, provides total 2-MCPD/3-MCPD content, not individual esters. [17] [20]
Direct (LC-MS/MS)	Analysis of intact esters after sample cleanup.	Provides information on individual ester profiles, avoids harsh chemical reactions. [23]	Can be affected by strong matrix effects from triacylglycerols, requires extensive cleanup, availability of analytical standards for all individual esters is limited. [23] [24]

Conclusion

1,3-Distearoyl-2-chloropropanediol serves as a crucial marker for the presence of 2-MCPD esters, a class of process-induced contaminants in edible oils and fats. The formation of these compounds is intrinsically linked to high-temperature refining processes. While regulatory focus has been primarily on 3-MCPD esters, the monitoring of 2-MCPD esters is essential for a comprehensive food safety assessment. Robust indirect analytical methods, relying on GC-MS and the use of specific internal standards like deuterated **1,3-distearoyl-2-chloropropanediol**, are the current industry standard for reliable quantification. Continued research into the toxicology of 2-MCPD esters and the development of faster, more comprehensive analytical techniques will further enhance the ability of researchers and regulatory bodies to ensure the safety of the food supply.

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References

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. 2- and 3-MCPD and Their Esters in Vegetable Oils | Eufic [eufic.org]
- 3. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 4. 1,3-Distearoyl-2-chloropropanediol, 26787-56-4 | BroadPharm [broadpharm.com]
- 5. 1,3-Distearoyl-2-chloropropanediol | C₃₉H₇₅ClO₄ | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. 1,3-Distearoyl-2-chloropropanediol | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. Cas 26787-56-4, rac-1,3-Distearoyl-2-chloropropanediol | lookchem [lookchem.com]
- 10. gcms.cz [gcms.cz]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 12. fediol.eu [fediol.eu]
- 13. Regulation of 3-MCPD and its esters and glycidol esters - Phytocontrol [phytocontrol.com]
- 14. foodcomplianceinternational.com [foodcomplianceinternational.com]
- 15. digicomply.com [digicomply.com]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fssai.gov.in [fssai.gov.in]
- 19. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 20. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agriculturejournals.cz [agriculturejournals.cz]
- 22. d-nb.info [d-nb.info]
- 23. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
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